molecular formula C15H25N3 B7986872 [(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine

[(R)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine

Cat. No.: B7986872
M. Wt: 247.38 g/mol
InChI Key: MIOJMQKGNXNBQY-OAHLLOKOSA-N
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Description

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is a complex organic compound that features a pyrrolidine ring substituted with an aminoethyl group and a benzyl-ethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl-ethyl-amine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amino and benzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can act as a ligand in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-amine
  • [®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-phenyl-amine

Uniqueness

[®-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.

Properties

IUPAC Name

(3R)-1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOJMQKGNXNBQY-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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